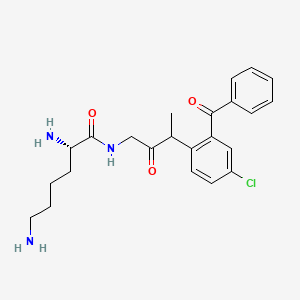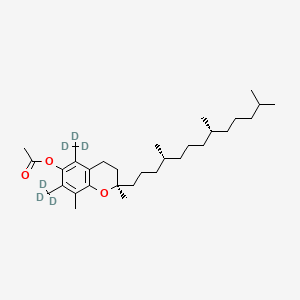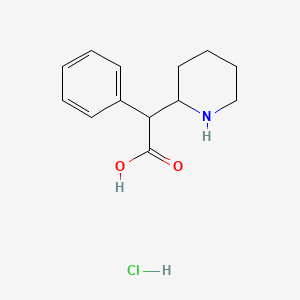
3-Bromoaniline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoaniline-d4 is a deuterated derivative of 3-bromoaniline, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6H2D4BrN, and it has a relative molecular mass of 194.09 g/mol . This compound is often used in various scientific research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromoaniline-d4 typically involves the bromination of aniline-d4. The process can be summarized in the following steps:
Nitration: Aniline-d4 is first nitrated to form 3-nitroaniline-d4.
Reduction: The nitro group is then reduced to an amine group, yielding 3-aminoaniline-d4.
Bromination: Finally, the amine group undergoes bromination to produce this compound.
Industrial Production Methods
In industrial settings, the preparation of bromoaniline compounds often involves the use of copper bromide (CuBr2) as a brominating agent in a suitable solvent like tetrahydrofuran. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .
化学反応の分析
Types of Reactions
3-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Reduction: Products include reduced forms of the original compound, such as aniline derivatives.
科学的研究の応用
3-Bromoaniline-d4 is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-bromoaniline-d4 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by electrophiles. In nucleophilic substitution reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of new compounds .
類似化合物との比較
Similar Compounds
2-Bromoaniline: This compound has the bromine atom in the ortho position.
4-Bromoaniline: This compound has the bromine atom in the para position.
3-Bromoaniline: The non-deuterated version of 3-bromoaniline-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic substitution allows for the tracing of the compound in various chemical and biological processes, providing valuable insights that are not possible with non-deuterated analogs .
特性
IUPAC Name |
3-bromo-2,4,5,6-tetradeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)



